molecular formula C17H12N2O B12648863 5-Phenyl-5H-indeno(1,2-d)pyrimidin-4-ol CAS No. 28858-05-1

5-Phenyl-5H-indeno(1,2-d)pyrimidin-4-ol

Cat. No.: B12648863
CAS No.: 28858-05-1
M. Wt: 260.29 g/mol
InChI Key: UUBNDLIKZLMRJR-UHFFFAOYSA-N
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Description

5-Phenyl-5H-indeno(1,2-d)pyrimidin-4-ol is a heterocyclic compound that belongs to the class of indeno-pyrimidines This compound is characterized by its fused ring structure, which includes an indene moiety linked to a pyrimidine ring The presence of a phenyl group at the 5-position and a hydroxyl group at the 4-position further defines its chemical structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Phenyl-5H-indeno(1,2-d)pyrimidin-4-ol typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the condensation of 2-aminobenzophenone with malononitrile, followed by cyclization and subsequent functional group modifications. The reaction conditions often involve the use of organic solvents such as ethanol or dimethylformamide (DMF) and catalysts like piperidine or ammonium acetate .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis protocols. This includes optimizing reaction conditions for higher yields and purity, employing continuous flow reactors, and ensuring compliance with safety and environmental regulations.

Chemical Reactions Analysis

Types of Reactions

5-Phenyl-5H-indeno(1,2-d)pyrimidin-4-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group at the 4-position can be oxidized to form a ketone.

    Reduction: The compound can be reduced to modify the indene or pyrimidine rings.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur at the phenyl or pyrimidine rings.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or sodium borohydride (NaBH4).

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution, and nucleophiles like amines or thiols for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of 5-Phenyl-5H-indeno(1,2-d)pyrimidin-4-one.

    Reduction: Formation of reduced derivatives with modified ring structures.

    Substitution: Formation of halogenated or alkylated derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 5-Phenyl-5H-indeno(1,2-d)pyrimidin-4-ol largely depends on its specific application. In medicinal chemistry, it may act by inhibiting key enzymes or receptors involved in disease pathways. For example, it could inhibit tyrosine kinases or cyclin-dependent kinases, thereby affecting cell proliferation and survival . The molecular targets and pathways involved would vary based on the specific biological context and the modifications made to the compound.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Phenyl-5H-indeno(1,2-d)pyrimidin-4-ol stands out due to its unique fused ring structure, which combines the properties of both indene and pyrimidine moieties. This structural uniqueness contributes to its diverse reactivity and potential for various applications in scientific research and industry.

Properties

CAS No.

28858-05-1

Molecular Formula

C17H12N2O

Molecular Weight

260.29 g/mol

IUPAC Name

5-phenyl-3,5-dihydroindeno[1,2-d]pyrimidin-4-one

InChI

InChI=1S/C17H12N2O/c20-17-15-14(11-6-2-1-3-7-11)12-8-4-5-9-13(12)16(15)18-10-19-17/h1-10,14H,(H,18,19,20)

InChI Key

UUBNDLIKZLMRJR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2C3=CC=CC=C3C4=C2C(=O)NC=N4

Origin of Product

United States

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